2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate
Overview
Description
2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential application in various fields.
Scientific Research Applications
Novel Synthesis and Impurity Analysis in Pharmaceuticals
Research on compounds similar to 2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate often revolves around novel synthesis processes, impurity analysis, and the development of pharmaceuticals. For example, studies on omeprazole, a proton pump inhibitor with a different but relevant chemical structure, have emphasized novel synthesis methods and the analysis of pharmaceutical impurities, providing insights into the potential manufacturing and quality control applications of similar compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Chemical Variability and Complex Formation
Investigations into the chemistry and properties of compounds containing pyridine and triazole units, like this compound, focus on their variability and the formation of complex compounds. These studies reveal the potential of such compounds in creating novel materials with specific spectroscopic, structural, and biological properties (Boča, Jameson, & Linert, 2011).
Role in Antimicrobial and Antibacterial Activity
The triazole and pyridine moieties present in compounds structurally related to this compound have been noted for their antimicrobial and antibacterial activities. For instance, triazole derivatives are highlighted for their potential in developing new antimicrobial agents, with specific attention to their action mechanisms and applications in treating bacterial infections (Li & Zhang, 2021).
Potential in Tuberculosis Treatment
Another area of interest is the potential application of similar compounds in the treatment of tuberculosis. Research focusing on modifications of isoniazid, a well-known anti-tuberculosis drug, and the development of derivatives with enhanced activity against resistant strains of Mycobacterium tuberculosis, suggests a promising avenue for compounds like this compound in combating tuberculosis and other infectious diseases (Asif, 2014).
properties
IUPAC Name |
2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-3-19-6-7-20-12(18)10-4-5-11(14-8-10)21-13-15-9(2)16-17-13/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMXXUVIVIPRRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CN=C(C=C1)SC2=NNC(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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